2-(哌嗪-1-基)嘧啶-5-甲酸甲酯

描述

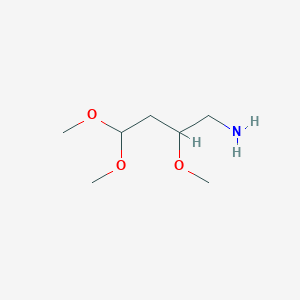

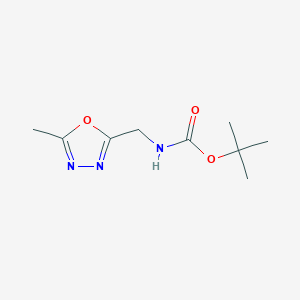

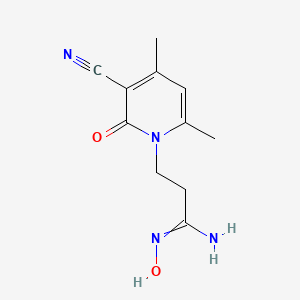

“Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C10H14N4O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” can be represented by the InChI code: 1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H .科学研究应用

Pharmaceutical Research Anticancer Activity

Pyrimidine derivatives, including Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, are being explored for their potential in anticancer therapies. Research focuses on the development of new drugs that can target cancer cells more effectively while minimizing side effects .

Neuroprotection and Anti-inflammatory Studies

Studies have shown that pyrimidine and its derivatives possess neuroprotective and anti-inflammatory properties. This makes them valuable for research into treatments for neurological disorders and inflammation-related conditions .

Metabolite Analysis

Compounds like Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate can be used as metabolites in pharmacokinetic studies to understand the metabolism of drugs like buspirone, aiding in the development of better therapeutic agents .

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, this compound can serve as a derivatization reagent for carboxyl groups on peptides, which is crucial for spectrophotometric analysis and identification of phosphopeptides .

Antiviral and Antimicrobial Research

Pyrimidine derivatives are also being investigated for their antiviral and antimicrobial activities, which could lead to new treatments for infectious diseases .

Antioxidant Properties Exploration

The antioxidant properties of pyrimidine derivatives are another area of interest, with implications for diseases where oxidative stress plays a role .

Chemical Synthesis and Drug Design

This compound is used in chemical synthesis as an intermediate in the creation of more complex molecules, playing a role in drug design and discovery processes .

Anti-fibrotic Activities

Research into anti-fibrotic activities of pyrimidine derivatives could lead to new treatments for fibrotic diseases, with some compounds showing promising results in preclinical studies .

安全和危害

未来方向

The future directions for “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

作用机制

Target of Action

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties Similar compounds have been shown to interact withacetylcholinesterase (AChE) , DNA gyrase of E. coli , and collagen prolyl-4-hydroxylase .

Mode of Action

For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Similar compounds have been shown to inhibit theendoplasmic reticulum (ER) stress , apoptosis , and the NF-kB inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

属性

IUPAC Name |

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGHOGNHILBYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726808 | |

| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |

CAS RN |

1057682-19-5 | |

| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)

![2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole](/img/structure/B1398649.png)

![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)

![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)

![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)